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Compound of Interest

Compound Name:
2-Chloropyridine-5-sulfonyl

chloride

Cat. No.: B041607 Get Quote

An In-Depth Technical Guide to 6-Chloropyridine-3-sulfonyl chloride

Executive Summary: This guide serves as a comprehensive technical resource for researchers,

chemists, and professionals in drug development on the chemical reagent 6-chloropyridine-3-

sulfonyl chloride (CAS 6684-39-5). It details the compound's nomenclature, physicochemical

properties, core reactivity, and established synthetic protocols. Emphasizing scientific integrity,

this document provides field-proven insights into its application as a critical building block for

sulfonamide-based pharmaceuticals and agrochemicals, supported by detailed, citable

experimental methodologies.

Nomenclature and Chemical Identification
Proper identification of a chemical reagent is foundational to reproducible science. The

compound with CAS Registry Number 6684-39-5 is subject to a common nomenclature

ambiguity arising from the numbering conventions of the pyridine ring.

The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this

compound is 6-chloropyridine-3-sulfonyl chloride.[1][2] However, it is widely and

interchangeably referred to in commercial and research contexts as 2-Chloropyridine-5-
sulfonyl chloride.[3] This synonymy is critical to recognize when searching chemical

databases and literature.
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Common Synonym: 2-Chloropyridine-5-sulfonyl chloride[3]

CAS Number: 6684-39-5[3]

Molecular Formula: C₅H₃Cl₂NO₂S[3]

InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N

Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is paramount for the proper

handling, storage, and use of this reagent. It is a reactive compound and must be handled with

appropriate engineering controls and personal protective equipment.

Physical and Chemical Properties
The key physicochemical data for 6-chloropyridine-3-sulfonyl chloride are summarized in the

table below. The compound is a solid at room temperature and requires refrigerated storage to

maintain its integrity.

Property Value Source(s)

Molecular Weight 212.05 g/mol [1][4]

Appearance White to brown solid [4]

Melting Point 44 - 51 °C [1][4]

Boiling Point 132 °C @ 8 Torr [1]

Purity ≥95% (typical)

Storage Conditions 0 - 8 °C (Refrigerator) [4]

Safety and Hazard Information
6-Chloropyridine-3-sulfonyl chloride is classified as a corrosive substance. The sulfonyl chloride

moiety is susceptible to hydrolysis, releasing hydrochloric acid, and will react readily with

nucleophiles.
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GHS Pictogram: GHS05 (Corrosion)

Signal Word:Danger

Hazard Statement: H314 - Causes severe skin burns and eye damage.

Precautionary Statement (Handling): P280 - Wear protective gloves/protective clothing/eye

protection/face protection.

Precautionary Statement (Response): P305 + P351 + P338 - IF IN EYES: Rinse cautiously

with water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.

Causality Insight: The high reactivity of the sulfonyl chloride functional group is the source of

both its synthetic utility and its primary hazard. Contact with moisture on the skin or in the eyes

can lead to the in-situ formation of hydrochloric acid and the corresponding sulfonic acid,

causing severe chemical burns. Therefore, handling in a moisture-free environment (e.g., under

an inert atmosphere) with robust personal protective equipment is mandatory.

Core Reactivity and Mechanistic Insights
The synthetic utility of 6-chloropyridine-3-sulfonyl chloride is dominated by the electrophilic

nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent

leaving group, making the sulfur atom highly susceptible to nucleophilic attack. Its most

common application is the reaction with primary or secondary amines to form stable

sulfonamide linkages, a key functional group in many bioactive molecules.[4][5]

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the

amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral

intermediate. The chloride ion is then eliminated, and a proton is subsequently removed from

the nitrogen (typically by a non-nucleophilic base like triethylamine or pyridine) to yield the

neutral sulfonamide product.

Caption: General mechanism for sulfonamide synthesis.

Applications in Synthesis
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6-Chloropyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of

pharmaceuticals and agrochemicals.[4] The 6-chloro substituent on the pyridine ring offers an

additional site for subsequent functionalization, typically through nucleophilic aromatic

substitution (SₙAr) reactions, adding to its versatility as a building block.

Field Application: Synthesis of 6-Chloro-N-(pyridin-4-
ylmethyl)pyridine-3-sulfonamide
A practical, documented application of this reagent is in the synthesis of novel sulfonamide

derivatives for biological screening. The following protocol details the synthesis of a specific

pyridinylmethyl sulfonamide, demonstrating a standard workflow for this class of reaction.[6]

Experimental Protocol:

Setup: A solution of pyridin-4-ylmethanamine (7.4 mmol, 1.0 eq.) in dry dichloromethane (10

mL) is prepared in a round-bottom flask and cooled to 0 °C (273 K) using an ice bath.

Reagent Addition: A solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol, 1.0 eq.) in

dichloromethane is prepared. Triethylamine (1.48 mmol, 0.2 eq.) is added to this solution.

Note: The original paper specifies 1.48 mmol of triethylamine, which is substoichiometric. A

typical procedure would use at least a full equivalent (7.4 mmol) to scavenge the HCl

produced.

Reaction: The sulfonyl chloride/base solution is added slowly to the cooled amine solution.

The entire reaction mixture is then heated to 50 °C (323 K) and maintained for 4 hours.

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC)

until the starting materials are consumed.

Work-up: The reaction mixture is cooled to room temperature and washed with a 10%

aqueous solution of sodium bicarbonate to quench any remaining acid and remove the

triethylamine hydrochloride salt.

Extraction: The organic layer is separated, dried over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), and filtered.
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Purification: The solvent is removed from the filtrate under reduced pressure to yield the

crude product. The crude material is then purified by column chromatography (silica gel)

using a petroleum ether:ethyl acetate (7:3) mixture as the eluent to afford the pure 6-Chloro-

N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.[6]
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Caption: Experimental workflow for sulfonamide synthesis.
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Synthetic Protocol: Preparation of 6-Chloropyridine-
3-sulfonyl chloride
The reagent itself is typically prepared via a Sandmeyer-type reaction starting from the

corresponding aminopyridine. The following is a general laboratory procedure.

Experimental Protocol:

Diazotization Setup: 10 g (79.2 mmol) of 2-chloro-5-aminopyridine is dissolved in a mixture

of concentrated hydrochloric acid (16 mL) and glacial acetic acid (89 mL). The flask is cooled

in an ice bath to below 10 °C.

Diazonium Salt Formation: 5.46 g (79.2 mmol) of sodium nitrite is added in small portions,

ensuring the internal reaction temperature is maintained below 15 °C. This step forms the

highly reactive diazonium salt intermediate.

Sulfonylation:The original source transitions to workup after diazotization, implying a pre-

existing source of SO₂/CuCl₂ in the acidic mixture, which is a common setup for these

reactions. The reaction mixture containing the diazonium salt is reacted with sulfur dioxide in

the presence of a copper(I) chloride catalyst.

Precipitation: The reaction mixture is allowed to warm to room temperature and is then

poured into 300 mL of an ice-water mixture. Stirring is continued for 15 minutes to ensure

complete precipitation of the product.

Isolation: The resulting precipitate is isolated by filtration.

Washing and Drying: The filter cake is washed with water (2 x 100 mL) to remove residual

acids and inorganic salts. The product is then dried under reduced pressure to yield 6-

chloropyridine-3-sulfonyl chloride.
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Caption: Synthesis of 6-Chloropyridine-3-sulfonyl chloride.
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Conclusion
6-Chloropyridine-3-sulfonyl chloride is a highly valuable and versatile reagent in modern

organic synthesis. Its defined reactivity, centered on the electrophilic sulfonyl chloride group,

provides a reliable method for the construction of sulfonamides. While its hazardous and

reactive nature demands careful handling, its utility as a bifunctional building block ensures its

continued importance in the discovery and development pipelines for new pharmaceuticals and

agrochemicals. This guide has provided the core knowledge, from nomenclature to practical

application, required for its effective and safe implementation in a research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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